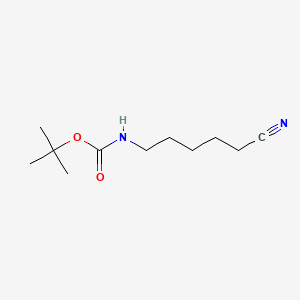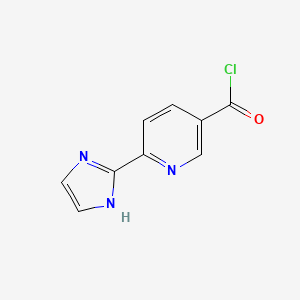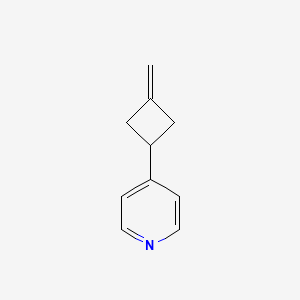
4-(3-Methylidenecyclobutyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylidenecyclobutyl)pyridine: is a chemical compound that features a pyridine ring substituted with a 3-methylidenecyclobutyl group at the 4-position. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of the 3-methylidenecyclobutyl group introduces unique structural and chemical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylidenecyclobutyl)pyridine can be achieved through several methods, including:
Cycloaddition Reactions: One approach involves the [4+2] cycloaddition of 1-azadienes with 2-carbon π-components to form the pyridine ring.
Grignard Reagents: Addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts, can also be used to introduce the 3-methylidenecyclobutyl group.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes such as the Suzuki–Miyaura coupling due to its mild reaction conditions and high functional group tolerance . The use of mechanochemically activated magnesium for direct C-4-H alkylation of pyridines with alkyl halides is another promising method for large-scale production .
化学反応の分析
Types of Reactions
4-(3-Methylidenecyclobutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and cyclobutyl derivatives.
科学的研究の応用
4-(3-Methylidenecyclobutyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and functional materials.
作用機序
The mechanism of action of 4-(3-Methylidenecyclobutyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the cyclobutyl group.
Dihydropyridines: Compounds with a partially saturated pyridine ring, often used in pharmaceuticals.
Piperidines: Fully saturated pyridine derivatives with significant biological activities.
Uniqueness
4-(3-Methylidenecyclobutyl)pyridine is unique due to the presence of the 3-methylidenecyclobutyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
112689-03-9 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.205 |
IUPAC名 |
4-(3-methylidenecyclobutyl)pyridine |
InChI |
InChI=1S/C10H11N/c1-8-6-10(7-8)9-2-4-11-5-3-9/h2-5,10H,1,6-7H2 |
InChIキー |
IBXKXXNKCTUHBE-UHFFFAOYSA-N |
SMILES |
C=C1CC(C1)C2=CC=NC=C2 |
同義語 |
Pyridine, 4-(3-methylenecyclobutyl)- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


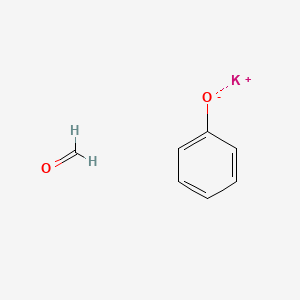
![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)

![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)
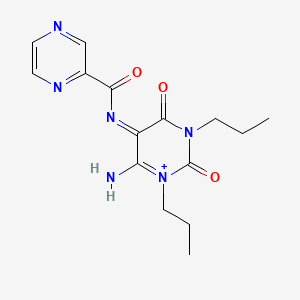


![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
